molecular formula C10H11BrO2S B1443363 1-Bromo-4-cyclopropylmethanesulfonyl-benzene CAS No. 144461-23-4

1-Bromo-4-cyclopropylmethanesulfonyl-benzene

Cat. No. B1443363
M. Wt: 275.16 g/mol
InChI Key: HSMCRALZDRREHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-cyclopropylmethanesulfonyl-benzene (BCM) is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.16 g/mol . It has been a subject of interest in scientific research due to its unique chemical and biological properties.


Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-4-((cyclopropylmethyl)sulfonyl)benzene . The InChI code is 1S/C10H11BrO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.17 g/mol . It should be stored at a temperature between 2-8°C .

Relevant Papers Unfortunately, specific peer-reviewed papers related to 1-Bromo-4-cyclopropylmethanesulfonyl-benzene were not found in the search results .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Bromo-4-cyclopropylmethanesulfonyl-benzene has been used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process is particularly interesting because of the presence of difluorobenzo[d][1,3]dioxole units on important pharmaceutical compounds .
  • Methods of Application or Experimental Procedures : The procedure involves the use of palladium catalysis. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
  • Results or Outcomes : The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

properties

IUPAC Name

1-bromo-4-(cyclopropylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMCRALZDRREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclopropylmethanesulfonyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-cyclopropylmethanesulfonyl-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-cyclopropylmethanesulfonyl-benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-cyclopropylmethanesulfonyl-benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-cyclopropylmethanesulfonyl-benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-cyclopropylmethanesulfonyl-benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-cyclopropylmethanesulfonyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.